molecular formula C23H18N2O3 B3019156 2-(3-formyl-1H-indol-1-yl)-N-(4-phenoxyphenyl)acetamide CAS No. 831206-96-3

2-(3-formyl-1H-indol-1-yl)-N-(4-phenoxyphenyl)acetamide

Cat. No. B3019156
M. Wt: 370.408
InChI Key: PNXREHXDCNSLKF-UHFFFAOYSA-N
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Description

The compound 2-(3-formyl-1H-indol-1-yl)-N-(4-phenoxyphenyl)acetamide is a synthetic molecule that appears to be related to various research areas, including flavoring substances, adrenergic receptor agonists, anti-inflammatory drugs, hydrogen bond studies, and antioxidant properties. Although the exact compound is not directly mentioned in the provided papers, similar compounds with indole acetamide structures have been synthesized and evaluated for different biological activities.

Synthesis Analysis

The synthesis of related indole acetamide derivatives involves various chemical reactions. For instance, the synthesis of N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-2-carboxamide-1H-indole was achieved by reacting N-(2-Aminophenyl)-2-(4-chlorophenoxy)acetamide with 1H-indole-2-carboxylic acid in the presence of dry dichloromethane, lutidine, and TBTU . This method could potentially be adapted for the synthesis of 2-(3-formyl-1H-indol-1-yl)-N-(4-phenoxyphenyl)acetamide by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of indole acetamide derivatives is characterized using various spectroscopic techniques such as MS, FT-IR, NMR, UV-visible, and elemental analysis . Single crystal X-ray diffraction studies can determine the three-dimensional structure, while density functional theory calculations can optimize the geometry of the compound . These techniques would be essential in analyzing the molecular structure of 2-(3-formyl-1H-indol-1-yl)-N-(4-phenoxyphenyl)acetamide.

Chemical Reactions Analysis

Indole acetamide derivatives can participate in various chemical reactions. For example, the synthesis of substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides involved reactions starting from aminonitrophenols and aminochlorophenols . Similarly, the synthesis of antioxidant indole acetamide derivatives involved a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . These reactions could provide insights into the chemical reactivity of 2-(3-formyl-1H-indol-1-yl)-N-(4-phenoxyphenyl)acetamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole acetamide derivatives can be inferred from their synthesis and molecular structure. For instance, the antioxidant activity of certain indole acetamide derivatives was evaluated using FRAP and DPPH methods, indicating that the presence of halogens on the phenyl ring can significantly influence activity . The anti-inflammatory activity of another indole acetamide derivative was confirmed through in silico modeling, targeting the COX-1 and COX-2 domains . These studies suggest that the physical and chemical properties of 2-(3-formyl-1H-indol-1-yl)-N-(4-phenoxyphenyl)acetamide could be similarly analyzed to determine its potential biological activities.

Safety And Hazards

This involves understanding the potential risks associated with handling or exposure to the compound. Material Safety Data Sheets (MSDS) are often used as a source of information.


Future Directions

This involves speculating on potential future research directions or applications for the compound based on its properties and behavior.


Please consult with a professional chemist or a trusted source for accurate information. This is a general approach and might not apply to all compounds. If you have access to scientific databases or a library, they might have more information on this specific compound.


properties

IUPAC Name

2-(3-formylindol-1-yl)-N-(4-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O3/c26-16-17-14-25(22-9-5-4-8-21(17)22)15-23(27)24-18-10-12-20(13-11-18)28-19-6-2-1-3-7-19/h1-14,16H,15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNXREHXDCNSLKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CN3C=C(C4=CC=CC=C43)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-formyl-1H-indol-1-yl)-N-(4-phenoxyphenyl)acetamide

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